molecular formula C17H18ClNO2 B5784891 N-(4-chloro-2-methoxy-5-methylphenyl)-2,5-dimethylbenzamide

N-(4-chloro-2-methoxy-5-methylphenyl)-2,5-dimethylbenzamide

Cat. No. B5784891
M. Wt: 303.8 g/mol
InChI Key: QSTMBRJCZVHVOI-UHFFFAOYSA-N
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Description

"N-(4-chloro-2-methoxy-5-methylphenyl)-2,5-dimethylbenzamide" is a chemical compound that can be analyzed through various lenses, including its synthesis, molecular structure, and both its chemical and physical properties. Such comprehensive analysis aids in understanding its potential applications and behavior in different environments.

Synthesis Analysis

The synthesis of similar compounds typically involves acylation reactions and can be optimized under various conditions, including temperature and reagent ratios, to achieve high purity and yield. For example, a related compound, 2-amino-5-chloro-N,3-dimethylbenzamide, was synthesized from 7-methylisatin with a series of chlorination, oxidation, and ammonolysis, yielding a 62% overall yield with 99.6% purity (Zhang Zho, 2014).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray diffraction and DFT calculations to determine crystal structures and evaluate the influence of intermolecular interactions on molecular geometry. For instance, molecular structure optimization using the B3LYP method with a 6-31G+(d,p) basis set has been applied to understand the geometrical characteristics of similar compounds (Sedat Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical properties, including reactivity and potential for forming derivatives, are key to understanding a compound's utility. For instance, compounds synthesized through Schiff bases reduction routes have been noted for their potential as starting materials in various chemical reactions (P. A. Ajibade & F. P. Andrew, 2021).

properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-10-5-6-11(2)13(7-10)17(20)19-15-8-12(3)14(18)9-16(15)21-4/h5-9H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTMBRJCZVHVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=C(C=C(C(=C2)C)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2,5-dimethylbenzamide

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